(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is a chiral amino acid derivative It is known for its unique stereochemistry, which is defined by the Cahn-Ingold-Prelog priority rules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions are often carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as mentioned above but optimized for higher yields and purity. Enzymatic resolutions and asymmetric synthesis are also employed to produce enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Often employed to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-amino-2-methylcyclopentanecarboxylic acid: Another chiral amino acid with a similar structure but a different ring size.
(1R,2S)-2-amino-2-methylcyclohexanecarboxylic acid: Similar structure but without the hydrochloride group.
Uniqueness
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKSICCAWWEQSL-QMGYSKNISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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